
5-Amino-2,3-dimethylphenol
Overview
Description
5-Amino-2,3-dimethylphenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction: One common method for preparing 5-Amino-2,3-dimethylphenol involves the nitration of 2,3-dimethylphenol to form 5-nitro-2,3-dimethylphenol, followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Aromatic Amination: Another approach involves the direct amination of 2,3-dimethylphenol using ammonia or amines in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed, where the nitration and reduction steps are carried out in separate reactors. This allows for better control over reaction conditions and product purity.
Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor system, and the product is continuously removed. This method is more efficient and cost-effective for high-volume production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2,3-dimethylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The amino and hydroxyl groups on the benzene ring make this compound susceptible to electrophilic substitution reactions. Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Amino-2,3-dimethylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.
Biochemical Research: It is used in studies involving enzyme inhibition and protein interactions.
Industry:
Materials Science: this compound is used in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to degradation.
Dye and Pigment Industry: It is a precursor for the synthesis of various dyes and pigments used in textiles, inks, and coatings.
Mechanism of Action
Molecular Targets: 5-Amino-2,3-dimethylphenol can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
2-Amino-3-methylphenol: Similar structure but with one less methyl group.
4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position.
5-Amino-2-methylphenol: Similar structure but with one less methyl group.
Comparison:
Uniqueness: 5-Amino-2,3-dimethylphenol is unique due to the specific positioning of the amino and methyl groups, which influences its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs.
Biological Activity
5-Amino-2,3-dimethylphenol (CAS Number: 90086-90-1) is an organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by the following structural and chemical properties:
- Molecular Formula : C8H11N
- Molecular Weight : 135.18 g/mol
- IUPAC Name : this compound
The compound is known to participate in various chemical reactions, including oxidation and coupling reactions, which are significant in dye chemistry and other applications.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : Preliminary studies indicate that it may inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.
- Cell Signaling : The compound potentially alters cell signaling pathways, affecting gene expression and cellular metabolism.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens, although specific data on efficacy is limited.
- Anticancer Potential : There are indications that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Potential activity against bacteria and fungi |
Antioxidant | May reduce oxidative stress |
Anticancer | Inhibition of cancer cell growth |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their implications for this compound:
Properties
IUPAC Name |
5-amino-2,3-dimethylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBUWKXMPCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311046 | |
Record name | 5-Amino-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-90-1 | |
Record name | 5-Amino-2,3-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90086-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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